molecular formula C21H25N5O2 B13963811 4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide

4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide

Cat. No.: B13963811
M. Wt: 379.5 g/mol
InChI Key: WRYWHVPTGDVMNC-UHFFFAOYSA-N
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Description

4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide is a complex organic compound belonging to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process can be carried out by heating the reactants with sodium methoxide (MeONa) at reflux in butanol (BuOH). The nature of the acyl group determines the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide or sulfone.

    Substitution: The substitution of the tert-butoxy group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted pyrido[2,3-d]pyrimidines .

Scientific Research Applications

4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide involves the inhibition of specific enzymes and receptors. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play crucial roles in cell signaling pathways, and their inhibition can lead to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its tert-butoxy group and isopropyl-benzamide moiety differentiate it from other pyrido[2,3-d]pyrimidine derivatives .

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-[2-amino-4-[(2-methylpropan-2-yl)oxy]pyrido[3,2-d]pyrimidin-6-yl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H25N5O2/c1-12(2)23-18(27)14-8-6-13(7-9-14)15-10-11-16-17(24-15)19(26-20(22)25-16)28-21(3,4)5/h6-12H,1-5H3,(H,23,27)(H2,22,25,26)

InChI Key

WRYWHVPTGDVMNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C2=NC3=C(C=C2)N=C(N=C3OC(C)(C)C)N

Origin of Product

United States

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